molecular formula C16H20Cl2N2O2S B8700510 (1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol CAS No. 178979-22-1

(1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Cat. No.: B8700510
CAS No.: 178979-22-1
M. Wt: 375.3 g/mol
InChI Key: KRFKEBNRRXEWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Hydroxypropyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C16H20Cl2N2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

178979-22-1

Molecular Formula

C16H20Cl2N2O2S

Molecular Weight

375.3 g/mol

IUPAC Name

1-[5-(3,5-dichlorophenyl)sulfanyl-2-(hydroxymethyl)-4-propan-2-ylimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C16H20Cl2N2O2S/c1-9(2)15-16(20(7-10(3)22)14(8-21)19-15)23-13-5-11(17)4-12(18)6-13/h4-6,9-10,21-22H,7-8H2,1-3H3

InChI Key

KRFKEBNRRXEWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC(C)O)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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Name
CC(O)Cn1c(COCc2ccccc2)nc(C(C)C)c1Sc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In 55 ml of concentrated hydrochloric acid was dissolved 13.4 g (28.7 mmol) of the alcohol (140a), and after the mixture was stirred with heating at 110° C. for 2 hours, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture. The mixture was distilled off under reduced pressure and the residue was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was distilled off. The residue was purified by silica gel column chromatography (methylene chloride-ethyl acetate=9:1), the oil was treated with ether and crystallized to provide 9.1 g (yield 84%) of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(2-hydroxypropyl)-4-isopropyl-1H-imidazole (141a). mp 159-161° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
alcohol
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two

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